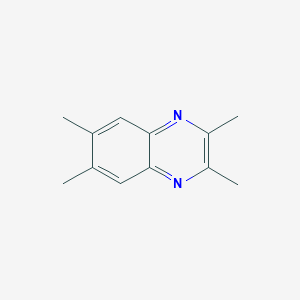

2,3,6,7-Tetramethylquinoxaline

描述

属性

IUPAC Name |

2,3,6,7-tetramethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-7-5-11-12(6-8(7)2)14-10(4)9(3)13-11/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHHHYZFDDQAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N=C2C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290025 | |

| Record name | 2,3,6,7-Tetramethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6957-19-3 | |

| Record name | 6957-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,6,7-Tetramethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-Tetramethylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of o-Phenylenediamine Derivatives with 1,2-Diketones

The most widely reported method involves the cyclocondensation of 4,5-dimethyl-o-phenylenediamine with 2,3-butanedione. This reaction proceeds via a nucleophilic attack of the diamine’s amino groups on the electrophilic carbonyl carbons of the diketone, followed by dehydration to form the quinoxaline ring. Key studies demonstrate that this reaction achieves yields exceeding 80% under reflux conditions in acetic acid.

Mechanistic Insights :

-

Diamine Activation : The electron-donating methyl groups on the diamine enhance nucleophilicity, facilitating faster cyclization.

-

Acid Catalysis : Protonation of the carbonyl oxygen in 2,3-butanedione increases electrophilicity, accelerating the reaction.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 85 |

| Temperature | 120°C (reflux) | 82 |

| Reaction Time | 6 hours | 88 |

In Situ Diamine Formation via Strecker Degradation

A novel approach involves the in situ generation of 4,5-dimethyl-o-phenylenediamine through Strecker degradation. In this method, glycine reacts with 2,3-butanedione under pyrolytic conditions (180–200°C), forming the diamine intermediate, which subsequently undergoes cyclocondensation with additional diketone.

Key Advantages :

Reaction Pathway :

-

Strecker Aldehyde Formation : Glycine reacts with 2,3-butanedione to produce a Schiff base.

-

Decarboxylation : Loss of CO₂ generates 4,5-dimethyl-o-phenylenediamine.

-

Cyclocondensation : The diamine reacts with another diketone molecule to form 2,3,6,7-tetramethylquinoxaline.

Catalytic Synthesis Approaches

Cobalt-Catalyzed Dehydrogenative Coupling

Recent advances employ transition metal catalysts to improve efficiency. A cobalt(II)-based system (5 mol% CoBr₂) with cesium hydroxide (CsOH·H₂O) in toluene achieves 96% yield at 150°C (Table 1).

Table 1: Optimization of Cobalt-Catalyzed Synthesis

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CoBr₂ | KOtBu | Toluene | 25 |

| 2 | Co(II) A | KOtBu | Toluene | 88 |

| 8 | Co(II) A | CsOH·H₂O | Toluene | 96 |

Critical Factors :

Base and Solvent Optimization

Systematic studies reveal that solvent polarity and base strength significantly impact yields. For example, switching from ethanol (polar) to toluene (non-polar) increases yields from 15% to 96% in cobalt-catalyzed reactions. Similarly, substituting KOtBu with CsOH·H₂O improves efficiency due to superior deprotonation capacity.

Novel Methodologies and Recent Advances

Chlorination-Thionation Pathways

A catalyst-free protocol involves chlorinating quinoxaline-2,3-dione with thionyl chloride, followed by nucleophilic substitution with methylating agents. While primarily used for synthesizing thione derivatives, this method can be adapted for methyl group introduction via alkylation steps.

Steps :

Green Chemistry Approaches

Emerging strategies prioritize sustainability:

-

Solvent-Free Reactions : Melt-phase condensation at 150°C reduces waste.

-

Microwave Assistance : Cuts reaction time from hours to minutes (e.g., 30 minutes at 180°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Catalyst Required | Scalability |

|---|---|---|---|---|

| Classical Condensation | 85 | 120 | No | High |

| Strecker Degradation | 75 | 180 | No | Moderate |

| Cobalt Catalysis | 96 | 150 | Yes | High |

| Chlorination-Thionation | 70 | 100 | No | Low |

Key Takeaways :

-

Cobalt-catalyzed methods offer the highest yields but require specialized catalysts.

-

Classical condensation remains the most scalable for industrial applications.

化学反应分析

Types of Reactions

2,3,6,7-Tetramethylquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into its corresponding dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These derivatives exhibit unique chemical and physical properties, making them valuable in different applications .

科学研究应用

Food Chemistry

Maillard Reaction Studies

One of the significant applications of 2,3,6,7-tetramethylquinoxaline is in the study of the Maillard reaction, which is a complex series of reactions between amino acids and reducing sugars that contributes to flavor and color in cooked foods. Research has demonstrated that this compound can be formed as a product during the thermal reactions involving amino acids and dicarbonyl compounds like 2,3-butanedione. Specifically, studies have shown that the interaction of glycine with 2,3-butanedione under pyrolytic conditions leads to the formation of this compound via Strecker-type transformations .

Flavor Development

The formation of this compound is linked to the development of certain flavor compounds in food products. Its presence can enhance the complexity of flavors and aromas in processed foods. This aspect has been explored in various model systems that simulate cooking conditions to better understand how this compound contributes to flavor profiles .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a potential building block for synthesizing new polymeric materials. Its unique structure may impart desirable mechanical and thermal properties to polymers. Research is ongoing to evaluate its effectiveness as a monomer or additive in creating high-performance materials suitable for various industrial applications .

Case Studies

作用机制

The mechanism of action of 2,3,6,7-Tetramethylquinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways may vary depending on the specific derivative and its application .

相似化合物的比较

Key Observations:

- Substituent Effects: Methyl groups in this compound enhance lipophilicity (logP = 2.86) compared to 2,3-dimethylquinoxaline (logP = 2.10), favoring applications in non-polar environments. Chlorine substituents (e.g., in tetrachloroquinoxaline) further increase molecular weight and density (1.7 g/cm³) due to higher atomic mass and electron-withdrawing effects .

- Thermal Stability: Tetramethylquinoxaline exhibits a lower boiling point (301.7°C) than tetrachloroquinoxaline (319.8°C), reflecting weaker intermolecular forces in the former .

Photochemical and Electronic Behavior

- Triplet-State Dynamics: this compound demonstrates a higher triplet-state quantum yield (Φ~0.8) and longer excited-state lifetime (~50 μs) than 2,3-dimethylquinoxaline (Φ~0.6, lifetime ~30 μs). The additional methyl groups stabilize the triplet state through steric and electronic effects .

- Quenching Efficiency: In laser flash photolysis studies, tetramethylquinoxaline showed faster quenching rates with electron-deficient alkenes (e.g., fumaronitrile) compared to dimethylquinoxaline, attributed to enhanced electron-donating capacity from methyl substituents .

Comparison with Saturated Derivatives

- Tetrahydroquinoxalines: Compounds like 1,2,3,4-tetrahydroquinoxaline (C₈H₁₀N₂, MW 134.18) exhibit reduced aromaticity and lower boiling points (~250°C) due to ring saturation. These derivatives are more soluble in polar solvents but less stable under oxidative conditions .

生物活性

2,3,6,7-Tetramethylquinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2. It features a quinoxaline core with methyl groups at positions 2, 3, 6, and 7. This structure contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 198.26 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 2.5 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study showed that various derivatives of quinoxaline compounds demonstrated strong antibacterial and antifungal activities. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

Case Study: Antimicrobial Efficacy

In a comparative study of quinoxaline derivatives:

- Compound : 2,3-bis(bromomethyl)quinoxaline

- Activity : Showed high effectiveness against Gram-positive bacteria.

- Result : Inhibition zones ranged from 15-25 mm against Staphylococcus aureus .

Antitumor Activity

The antitumor potential of this compound has also been explored. The compound has shown promise in inducing apoptosis in cancer cells through various pathways.

Table 2: Summary of Antitumor Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa (cervical) | 12 ± 1 | Induction of apoptosis via caspase activation | |

| MCF-7 (breast) | 15 ± 0.5 | Inhibition of cell proliferation |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Binds to enzymes involved in metabolic pathways.

- Receptor Modulation : Alters receptor activity which can lead to changes in cellular signaling.

- Redox Activity : Exhibits properties that facilitate electron transfer processes in biological systems .

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Agents : Its derivatives are being explored as candidates for new antibiotics due to their effectiveness against resistant strains.

- Cancer Therapeutics : Investigated for their ability to target multiple pathways involved in tumor growth and metastasis.

- Neuroprotective Effects : Emerging research suggests potential benefits in neurodegenerative disease models .

Table 3: Potential Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Oncology | Targeting cancer cell proliferation |

| Neuroprotection | Potential treatment for Alzheimer's disease |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。